molecular formula C20H21N5S B11616648 2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole

Cat. No.: B11616648
M. Wt: 363.5 g/mol
InChI Key: NXSKZVIHIBKUPO-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole is a complex organic compound that features both benzimidazole and benzothiazole moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone derivative of benzimidazole. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Aminated products with potential biological activity.

    Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities.

    Benzothiazole derivatives: Recognized for their antimicrobial and anticancer properties.

Uniqueness

2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole stands out due to its dual functionality, combining the properties of both benzimidazole and benzothiazole. This unique structure allows it to interact with a wider range of biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C20H21N5S

Molecular Weight

363.5 g/mol

IUPAC Name

N-[(E)-[1-(3-methylbutyl)benzimidazol-2-yl]methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C20H21N5S/c1-14(2)11-12-25-17-9-5-3-7-15(17)22-19(25)13-21-24-20-23-16-8-4-6-10-18(16)26-20/h3-10,13-14H,11-12H2,1-2H3,(H,23,24)/b21-13+

InChI Key

NXSKZVIHIBKUPO-FYJGNVAPSA-N

Isomeric SMILES

CC(C)CCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4S3

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.